ACT-335827 is a selective orexin receptor 1 (OX1R) antagonist [, , , , ]. It is a synthetic compound developed by Actelion Pharmaceuticals [, ] for research purposes. This compound plays a crucial role in scientific research by enabling the study of the orexin system, particularly the role of OX1R in various physiological processes such as feeding behavior, stress response, and reward processing [, , , , ].
ACT-335827 exerts its effects by selectively binding to and blocking the OX1R [, , , , ]. This receptor, along with orexin receptor 2 (OX2R), is activated by orexin neuropeptides, which are involved in regulating various physiological functions including arousal, stress response, feeding behavior, and reward processing. By selectively blocking OX1R, ACT-335827 allows researchers to investigate the specific role of this receptor subtype in these processes [, , , , ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2